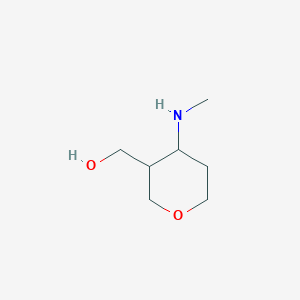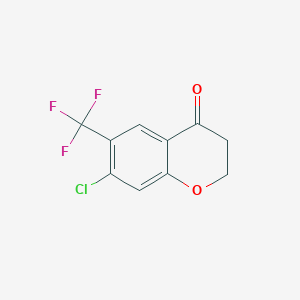
7-Chloro-6-(trifluoromethyl)chroman-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Chloro-6-(trifluoromethyl)chroman-4-one is a heterocyclic compound belonging to the chromanone family. Chromanones are known for their diverse biological activities and are widely used as building blocks in medicinal chemistry . The compound’s structure consists of a benzene ring fused with a dihydropyran ring, with chlorine and trifluoromethyl groups attached at specific positions, enhancing its chemical reactivity and biological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-6-(trifluoromethyl)chroman-4-one typically involves the Pechmann condensation reaction. This method includes the reaction of substituted phenols with cinnamic acid in the presence of polyphosphoric acid, followed by heating in a water bath at 75-80°C for 1-1.5 hours . Another method involves the Michael addition of acrylonitrile to phenols in the presence of potassium carbonate in tert-butyl alcohol under reflux conditions, followed by cyclization in trifluoroacetic acid and trifluoromethanesulfonic acid .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis methods with appropriate modifications to ensure safety, efficiency, and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions: 7-Chloro-6-(trifluoromethyl)chroman-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Halogenation, nitration, and sulfonation reactions can introduce different substituents into the chromanone ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Halogenation can be achieved using chlorine or bromine in the presence of a catalyst.
Major Products: The major products formed from these reactions include various substituted chromanones, quinones, and dihydro derivatives, each exhibiting unique biological and chemical properties .
Scientific Research Applications
7-Chloro-6-(trifluoromethyl)chroman-4-one has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 7-Chloro-6-(trifluoromethyl)chroman-4-one involves its interaction with various molecular targets, including enzymes and receptors. The compound’s chlorine and trifluoromethyl groups enhance its binding affinity and specificity towards these targets. It can inhibit enzyme activity by binding to the active site or allosteric sites, leading to altered cellular pathways and biological responses .
Comparison with Similar Compounds
- 6-(Trifluoromethyl)chroman-4-one
- 7-Chloro-4-chromanone
- 6-Chloro-7-(trifluoromethyl)chroman-4-one
Comparison: 7-Chloro-6-(trifluoromethyl)chroman-4-one is unique due to the presence of both chlorine and trifluoromethyl groups, which significantly enhance its chemical reactivity and biological activity compared to its analogs. The trifluoromethyl group increases lipophilicity, improving membrane permeability and bioavailability, while the chlorine atom contributes to its electron-withdrawing effects, stabilizing the compound and enhancing its interaction with biological targets .
Properties
Molecular Formula |
C10H6ClF3O2 |
|---|---|
Molecular Weight |
250.60 g/mol |
IUPAC Name |
7-chloro-6-(trifluoromethyl)-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C10H6ClF3O2/c11-7-4-9-5(8(15)1-2-16-9)3-6(7)10(12,13)14/h3-4H,1-2H2 |
InChI Key |
BQMSHNAOIYFNEY-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=CC(=C(C=C2C1=O)C(F)(F)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


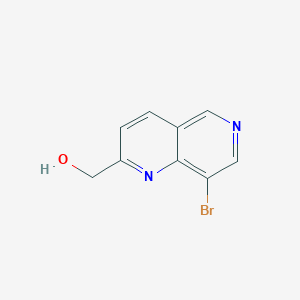
![5,7-Dimethoxythieno[3,2-b]pyridine](/img/structure/B13029846.png)

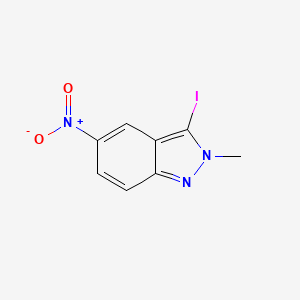
![(2R,3S,4R,5R)-2-((Benzoyloxy)methyl)-5-(5-isobutyramido-7-oxo-6,7-dihydro-3H-[1,2,3]triazolo[4,5-D]pyrimidin-3-YL)tetrahydrothiophene-3,4-diyl dibenzoate](/img/structure/B13029863.png)
![5,7-Diethoxythieno[3,2-b]pyridine](/img/structure/B13029867.png)

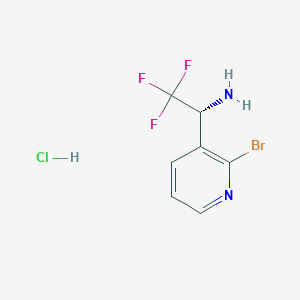
![Tert-butyl [3-oxo-5-(trifluoromethyl)cyclohexyl]carbamate](/img/structure/B13029889.png)
![Methyl 3-phenylbicyclo[1.1.0]butane-1-carboxylate](/img/structure/B13029894.png)
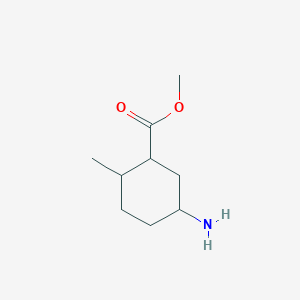
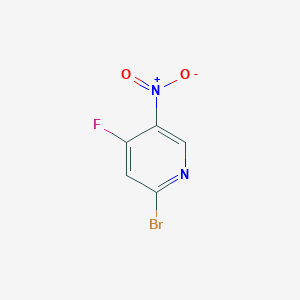
![4-Methoxyfuro[3,2-D]pyrimidine-6-carboxamide](/img/structure/B13029911.png)
